molecular formula C20H15FN2O3S B4813876 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Cat. No.: B4813876
M. Wt: 382.4 g/mol
InChI Key: WJKKXVVCRIJJOG-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a benzodioxin ring, a fluorophenyl group, and a pyrimidinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Attachment of the pyrimidinylsulfanyl moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions such as acidic or basic environments to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
  • 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c21-15-4-1-13(2-5-15)16-7-8-22-20(23-16)27-12-17(24)14-3-6-18-19(11-14)26-10-9-25-18/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKXVVCRIJJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

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